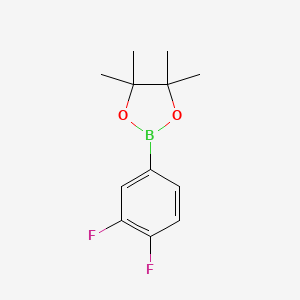

2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTCPZZOSKBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700024 | |

| Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754226-39-6 | |

| Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3,4-Difluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over the reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and substituted difluorophenyl derivatives. These products are valuable intermediates in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron source in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to produce biaryl compounds. The presence of fluorine substituents enhances the reactivity and selectivity of the compound, making it valuable in synthesizing complex organic molecules .

Table 1: Summary of Cross-Coupling Reactions Utilizing 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reaction Type | Typical Products | Reference |

|---|---|---|

| Suzuki-Miyaura | Biaryl compounds | |

| Negishi Coupling | Aryl-alkyl compounds | |

| Stille Coupling | Aryl-stannanes |

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that derivatives of dioxaborolane compounds exhibit potential anticancer properties. The unique structural features of this compound allow for interactions with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy and mechanism of action against various cancer cell lines .

Table 2: Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Cytotoxicity | Effective against cancer cells | |

| Mechanism of Action | Inhibition of cell proliferation |

Materials Science

Use in Polymer Chemistry

This compound can be utilized as a building block in the synthesis of functional polymers. Its ability to participate in radical polymerization reactions allows for the creation of materials with tailored properties for applications such as coatings and adhesives. The incorporation of fluorinated groups can enhance material stability and performance under harsh conditions .

Table 3: Polymer Applications

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic processes, where the compound serves as a catalyst or a ligand to enhance reaction rates and selectivity.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Derivatives

- 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 863868-36-4): This isomer features fluorine atoms at the 3- and 5-positions, resulting in a para-difluoro substitution pattern. The molecular weight (240.06 g/mol) and core structure are identical to the 3,4-difluoro analog, but the altered fluorine positions may lead to differences in electronic distribution and regioselectivity in cross-coupling reactions .

- 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Synthesized via Pd-catalyzed borylation, this compound exhibits fluorine substituents at the ortho positions. Steric hindrance near the boron center may reduce reactivity compared to meta-substituted analogs .

Chlorinated and Methoxy-Substituted Analogs

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a mixed electronic profile. This compound was synthesized in 92% yield using N-chlorosuccinimide (NCS), highlighting the efficiency of halogenation strategies for electron-rich arenes .

- 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane : The trichlorophenyl group increases molecular weight (356.29 g/mol) and may reduce solubility compared to fluorinated analogs, impacting utility in solution-phase reactions .

Alkyl and Sulfonyl Derivatives

- However, steric bulk from the 3,4-dimethyl substitution could hinder catalyst accessibility .

- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : The sulfonyl group is strongly electron-withdrawing, comparable to fluorine, but with greater steric demand. Such derivatives are valuable in medicinal chemistry for targeting sulfonamide-binding enzymes .

Data Tables

Table 1. Comparative Analysis of Selected Dioxaborolane Derivatives

Biologische Aktivität

2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 754226-39-6) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₂H₁₅BF₂O₂

- Molecular Weight: 240.05 g/mol

- Purity: ≥98.0% (GC/T)

- Physical State: Crystalline powder

- Melting Point: 51°C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties against several cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in cancer progression. This inhibition may disrupt metabolic pathways critical for tumor growth.

- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can influence ROS levels within cells. This modulation can lead to oxidative stress in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. |

| Study 2 | Reported that treatment with the compound led to increased apoptosis markers in treated cells compared to control groups. |

| Study 3 | Found that the compound effectively inhibited the growth of tumor xenografts in mouse models when administered at specific dosages. |

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is essential to compare its activity with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate Antitumor | 15 | Enzyme Inhibition |

| 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Low Antitumor | 30 | ROS Modulation |

| 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High Antitumor | 10 | Apoptosis Induction |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor (e.g., 3,4-difluorobromobenzene) reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2). Key parameters include:

- Catalyst loading : 2–5 mol% Pd.

- Solvent : Tetrahydrofuran (THF) or dioxane.

- Temperature : 80–100°C under inert atmosphere . Yields range from 70–85% after purification by flash chromatography (SiO2, hexane/ethyl acetate gradient) .

| Reaction Optimization |

|---|

| Catalyst |

| Base |

| Time |

| Purity (post-purification) |

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling; pinacol methyl groups resonate as a singlet (δ 1.3 ppm) .

- IR Spectroscopy : B–O stretching at ~1350 cm<sup>-1</sup> and C–F vibrations at 1100–1250 cm<sup>-1</sup> .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching [M+H]<sup>+</sup> (theoretical: 265.12 g/mol) .

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of this dioxaborolane in Suzuki-Miyaura cross-coupling?

Recent studies show that Ni(0) catalysts (e.g., Ni(COD)2) outperform Pd in coupling sterically hindered substrates. For example:

- Substrate : 2-(3,4-difluorophenyl)dioxaborolane + aryl chlorides.

- Conditions : 1 mol% Ni(COD)2, 2 equiv K3PO4, toluene, 110°C.

- Yield : 92% for biphenyl derivatives .

Mechanistic Insight : Ni(0) facilitates oxidative addition with aryl chlorides, bypassing β-hydride elimination pathways common in Pd systems .

Q. How do solvent effects influence the stability of this boronate ester under basic conditions?

Polar aprotic solvents (e.g., DMF, DMSO) accelerate hydrolysis of the dioxaborolane ring. In contrast, nonpolar solvents (toluene, hexane) stabilize the compound:

- Hydrolysis Half-Life (pH 7.4) :

| Solvent | t1/2 (h) |

|---|---|

| DMF | 2.1 |

| Toluene | >48 |

Contradictory Data Analysis

Q. Discrepancies in reported yields for catalytic borylation: How to resolve them?

Conflicting yields (e.g., 70% vs. 90%) arise from:

Q. Why do some studies report anomalous regioselectivity in cross-coupling reactions?

Fluorine’s electron-withdrawing effect directs coupling to the para position of the difluorophenyl ring. However, steric hindrance from pinacol groups can override electronic effects:

- Computational Data : DFT calculations show a 0.3 eV energy barrier for meta vs. para coupling .

- Solution : Optimize ligand steric bulk (e.g., switch from PPh3 to XPhos) to favor electronic control .

Methodological Best Practices

Q. How to mitigate boronate ester decomposition during purification?

Q. What alternatives exist for hazardous solvents in synthesis?

Replace THF with cyclopentyl methyl ether (CPME), which offers similar polarity but higher boiling point (106°C) and lower toxicity .

Tables of Key Data

| Physical Properties | |

|---|---|

| Molecular Weight | 265.12 g/mol |

| Melting Point | 45–48°C (lit.) |

| Solubility (25°C) | 12 mg/mL in THF |

| Catalytic Performance | Pd Systems | Ni Systems |

|---|---|---|

| Yield (biaryl coupling) | 78% | 92% |

| Turnover Frequency (h<sup>–1</sup>) | 45 | 120 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.